molecular formula C18H23N3O4 B5305973 3-methyl-7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

3-methyl-7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5305973
M. Wt: 345.4 g/mol
InChI Key: ZVOQGDVKLMNDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-(2-morpholin-4-yl-ethyl)-2-(7-methyl-1,8-dioxo-3,7-diazaspiro[4.4]non-2-yl)-benzamide, and is commonly referred to as MMDA-2.

Mechanism of Action

The mechanism of action of MMDA-2 is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, MMDA-2 has been shown to bind to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding can result in the activation of the receptor, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
MMDA-2 has been shown to have various biochemical and physiological effects. In animal studies, MMDA-2 has been shown to increase dopamine and serotonin levels in the brain, which could have implications for the treatment of certain mental health disorders. Additionally, MMDA-2 has been shown to increase heart rate and blood pressure, which could have implications for its use in certain medical procedures.

Advantages and Limitations for Lab Experiments

One advantage of using MMDA-2 in lab experiments is its potential to act as a serotonin receptor agonist, which could have implications for the treatment of certain mental health disorders. Additionally, MMDA-2 has been shown to have various biochemical and physiological effects, which could make it useful in studying the effects of serotonin on the body. However, the use of MMDA-2 in lab experiments is limited by its potential side effects, which could make it difficult to use in certain settings.

Future Directions

There are several future directions for research on MMDA-2. One area of research could focus on the development of new drugs based on the structure of MMDA-2, which could have implications for the treatment of certain mental health disorders. Additionally, future research could focus on the use of MMDA-2 in the study of serotonin and its effects on the body. Finally, further research could be conducted to better understand the mechanism of action of MMDA-2, which could have implications for its use in various fields.

Synthesis Methods

The synthesis of MMDA-2 involves several steps and requires specialized knowledge and equipment. One of the most common methods of synthesizing MMDA-2 is through the reaction of 2-(4-morpholinyl)benzoyl chloride with N-(2-aminoethyl)-7-methyl-1,8-dioxo-3,7-diazaspiro[4.4]nonane-2-carboxamide. This reaction results in the formation of MMDA-2, which can be purified through various methods such as column chromatography.

Scientific Research Applications

MMDA-2 has been the subject of several scientific studies due to its potential applications in various fields. One area of research where MMDA-2 has shown promise is in the field of neuroscience. Studies have shown that MMDA-2 has the potential to act as a serotonin receptor agonist, which could have implications for the treatment of certain mental health disorders.

properties

IUPAC Name

3-methyl-7-(2-morpholin-4-ylbenzoyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-19-12-18(25-17(19)23)6-7-21(13-18)16(22)14-4-2-3-5-15(14)20-8-10-24-11-9-20/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOQGDVKLMNDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CC=CC=C3N4CCOCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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